CD38 Inhibitor 2, also referred to as 8-amino-N1-cyclic inosine diphosphate ribose, is a compound designed to inhibit the enzyme CD38, which plays a critical role in calcium signaling and the metabolism of nicotinamide adenine dinucleotide. CD38 is known for its ability to hydrolyze cyclic adenosine diphosphate ribose, a crucial second messenger involved in various cellular processes. The inhibition of CD38 has potential therapeutic implications in several diseases, including metabolic disorders and neurodegenerative conditions.
CD38 Inhibitor 2 is derived from the N1-inosine 5′-monophosphate scaffold and belongs to a class of small molecule inhibitors targeting CD38. This compound was synthesized as part of a broader effort to develop effective inhibitors that can modulate cellular NAD+ levels by preventing the breakdown of this essential cofactor by CD38 .
The synthesis of CD38 Inhibitor 2 involves several key steps:
This synthetic pathway highlights the importance of careful manipulation of functional groups to achieve desired inhibitory activity against CD38.
The molecular structure of CD38 Inhibitor 2 features an amino group at position 8 on the inosine base, which is critical for its binding affinity and inhibitory potency against CD38. The compound exhibits a complex three-dimensional conformation that allows it to fit into the active site of the enzyme effectively.
Data from X-ray crystallography studies indicate that CD38 Inhibitor 2 binds near catalytic residues within the active site, facilitating strong interactions that inhibit enzyme activity .
The primary reaction mechanism involves the competitive inhibition of CD38's catalytic activity. When administered, CD38 Inhibitor 2 competes with NAD+ for binding at the active site, thereby preventing NAD+ from being hydrolyzed into nicotinamide and cyclic adenosine diphosphate ribose.
In vitro studies have demonstrated that CD38 Inhibitor 2 exhibits an IC50 value of approximately 276 µM, indicating its effectiveness in inhibiting cADPR hydrolysis by CD38 .
CD38 Inhibitor 2 operates through a competitive inhibition mechanism. By binding to the active site of CD38, it prevents the conversion of NAD+ into cyclic adenosine diphosphate ribose and nicotinamide. This inhibition leads to elevated levels of NAD+, which can have beneficial effects on cellular metabolism and signaling pathways.
The compound's ability to modulate calcium signaling through inhibition of CD38 has been linked to improved T cell function in various studies .
CD38 Inhibitor 2 presents specific physical and chemical properties that contribute to its functionality:
Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to confirm purity and structural integrity during synthesis .
CD38 Inhibitor 2 has significant potential applications in various fields:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1